molecular formula C19H23NO4 B5301105 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one

Cat. No. B5301105
M. Wt: 329.4 g/mol
InChI Key: RWVJOZBKOLWKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one, also known as Hesperetin, is a flavanone that is found in citrus fruits and is known for its various biological activities.

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects such as reducing blood pressure, improving lipid metabolism, and enhancing insulin sensitivity. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one has several advantages for lab experiments such as being readily available, easy to synthesize, and having a low toxicity profile. However, one limitation is that it has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one such as improving its bioavailability, exploring its potential as a therapeutic agent for various diseases, and investigating its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one.
In conclusion, 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one is a flavanone that has various biological activities and has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one can be synthesized through various methods such as chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one, whereas enzymatic synthesis involves the use of enzymes to catalyze the synthesis of 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one. Microbial synthesis involves the use of microorganisms to produce 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one.

Scientific Research Applications

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one has been extensively studied for its various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to have a protective effect against various diseases such as cardiovascular diseases, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(3-oxo-3-piperidin-1-ylpropyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-14-6-8-16(21)13(2)18(14)24-19(23)15(12)7-9-17(22)20-10-4-3-5-11-20/h6,8,21H,3-5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVJOZBKOLWKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(piperidin-1-yl)propyl]-2H-chromen-2-one

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